molecular formula C10H12BrFO B1446065 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704066-94-3

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene

Cat. No.: B1446065
CAS No.: 1704066-94-3
M. Wt: 247.1 g/mol
InChI Key: CRIRHLGGFDBHTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropoxymethyl group . The average mass of the molecule is 233.077 Da and the monoisotopic mass is 231.989899 Da .

Scientific Research Applications

Radiosynthesis and Bifunctional Labelling Agents

Radiosynthesis has utilized derivatives of bromo-fluoro-benzene compounds for developing new bifunctional labeling agents. One study focused on preparing 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue and further synthesizing a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions. These compounds serve as prospective bifunctional labeling agents, which are pivotal in the development of radiopharmaceuticals for diagnostic imaging, such as positron emission tomography (PET) scans (Namolingam et al., 2001).

Antimicrobial Activity

The antimicrobial properties of compounds bearing bromo and fluoro substituents on the benzene ring have been explored. In one study, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying various halogen groups including bromo and fluoro, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. These compounds showed activity superior to that of reference drugs, highlighting their potential as new antimicrobial agents (Liaras et al., 2011).

Polymer Chemistry

In the realm of polymer chemistry, novel trisubstituted ethylenes, including those with bromo and fluoro substituents, have been synthesized and copolymerized with styrene. These monomers were prepared through Knoevenagel condensation and characterized by various analytical techniques. The resulting copolymers were analyzed for their composition, structure, and thermal properties, providing insights into the design of new polymeric materials with tailored properties (Hussain et al., 2019).

Organic Synthesis

Organic synthesis applications have benefited from the reactivity of bromo-fluoro-benzene derivatives in constructing complex molecules. For instance, the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from bromo-fluoro-hexopyranose and pentopyranose compounds demonstrated the utility of these halogenated intermediates in accessing chiral building blocks for further synthetic applications. Such methodologies are crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Francisco et al., 2004).

Mechanism of Action

    Target of Action

    Many bromo-fluoro compounds are used as substrates for cross-coupling reactions . They can form Grignard reagents used in the synthesis of various compounds .

    Mode of Action

    The bromine and fluorine atoms in these compounds can participate in various chemical reactions, forming new bonds with other elements or compounds .

    Biochemical Pathways

    These compounds can be involved in various biochemical pathways depending on their specific structure and the other compounds they interact with .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure .

    Result of Action

    The result of the action of these compounds can vary widely depending on their specific targets and the biochemical pathways they are involved in .

    Action Environment

    The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can either inhibit or activate their functions. For instance, it may act as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific enzymatic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit the activity of enzymes involved in critical metabolic pathways, thereby altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly influence its overall effects. For example, its accumulation in certain tissues may enhance its efficacy, while its distribution to non-target tissues may lead to off-target effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. For instance, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the cytoplasm may influence metabolic pathways .

Properties

IUPAC Name

4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIRHLGGFDBHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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